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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed

protocols to address common issues encountered during red blood cell (RBC) storage and

experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the "red blood cell storage lesion"?

A1: The red blood cell storage lesion refers to the collective series of biochemical and

biomechanical changes that occur when RBCs are stored.[1][2] These changes impair the

function and viability of the cells.[1] Key changes include the depletion of adenosine

triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG), oxidative damage to proteins and

lipids, potassium leakage, and alterations in cell shape and membrane flexibility.[3][4][5]

Ultimately, these lesions can reduce the efficacy of transfusions and the quality of cells for

research purposes.[1]

Q2: What are the primary causes of the storage lesion?

A2: The primary causes can be broadly categorized into metabolic impairments and oxidative

damage.[4][5]

Metabolic Impairment: Removed from the body's circulation, RBCs are stored in an artificial,

acidic solution with a limited volume and nutrient supply at low temperatures (1-6°C).[4][6]
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This environment slows enzymatic activity, leading to an accumulation of metabolic

byproducts like lactate, a drop in pH, and the depletion of crucial energy and oxygen-delivery

molecules like ATP and 2,3-DPG.[3][5][6]

Oxidative Damage: Stored RBCs are susceptible to oxidative stress from reactive oxygen

species (ROS).[5] This leads to the oxidation of hemoglobin, damage to membrane proteins

and lipids, and a reduction in the cells' antioxidant capacity, further degrading cell function.[6]

Q3: What are the main strategies to minimize RBC storage lesions?

A3: The main strategies focus on improving the storage environment and restoring cellular

components post-storage. These include:

Advanced Additive Solutions (AS): These are nutrient-rich solutions designed to better

preserve RBCs.[7] Newer formulations are often alkaline and chloride-free, which helps

maintain a higher intracellular pH, thereby preserving ATP and 2,3-DPG levels for longer

periods.[8][9]

Post-Storage Rejuvenation: This process involves incubating stored RBCs with a solution

containing components like pyruvate, inosine, phosphate, and adenine.[10][11] This

treatment is designed to replenish depleted levels of ATP and 2,3-DPG, which can restore

the cells' oxygen-releasing capacity and improve other metabolic functions.[12][13]

Interim Washing: Washing packed RBCs during the storage period can remove accumulated

microvesicles and cell-free hemoglobin, which are components of the storage lesion.[14]

This has been shown to decrease osmotic fragility and reduce markers of cell damage.[14]

Q4: How does a decrease in 2,3-DPG affect RBC function?

A4: 2,3-diphosphoglycerate (2,3-DPG) is a crucial molecule that regulates hemoglobin's affinity

for oxygen. Depletion of 2,3-DPG during storage increases hemoglobin's oxygen affinity.[12]

This means the RBCs are less efficient at releasing oxygen to the tissues after transfusion,

potentially compromising the primary goal of the therapy.[12] Rejuvenation treatments are

effective at restoring 2,3-DPG levels.[10][12]

Q5: Can the storage lesion be fully reversed?
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A5: Not entirely. While some aspects of the storage lesion, particularly metabolic changes like

depleted ATP and 2,3-DPG, can be partially or significantly reversed by rejuvenation or upon

transfusion, other changes are irreversible.[15][16] For example, damage to the cytoskeleton,

membrane protein degradation, and the loss of membrane via microvesiculation are generally

not reversible.[15][16] The extent of reversal often depends on the duration of storage and the

severity of the accumulated damage.[15]
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Problem / Observation Potential Cause(s) Recommended Solution(s)

Higher-than-expected

hemolysis (>0.8%) early in

storage (Week 1-2).

1. Improper processing or

handling (e.g., excessive

centrifugation speed,

temperature fluctuations).2.

Suboptimal additive solution or

incorrect RBC-to-AS ratio.3.

Donor-specific variability

(RBCs from some donors are

more fragile).[4]

1. Review and standardize

your cell processing protocol.

Ensure storage refrigerators

maintain a stable temperature

between 1-6°C.[17] Use a

calibrated thermometer for

monitoring.[17]2. Verify the

composition and pH of your

additive solution. Ensure the

correct volume is used for the

packed RBC volume.3. If

possible, screen units from

multiple donors. Note any

donor-dependent differences in

your experimental records.

Rapid decline in ATP and/or

2,3-DPG levels.

1. Acidic storage environment

(low pH inhibits glycolysis).

[4]2. Inadequate glucose or

adenine in the additive

solution.3. Oxidative stress

damaging glycolytic enzymes.

[4]

1. Use a buffered, alkaline

additive solution (e.g., AS-7,

PAG3M) to maintain a higher

intracellular pH.[8]2. Ensure

your additive solution is

properly formulated with

sufficient glucose and adenine

to support metabolism.[7]3.

Consider anaerobic or hypoxic

storage conditions to reduce

oxidative damage.[4]

Inconsistent results between

experimental batches.

1. Variability in donor blood.2.

Inconsistent overnight hold

time or temperature before

processing.3. Differences in

processing methods (e.g.,

buffy coat removal vs. whole

blood filtration).[4]

1. For mechanistic studies, use

a "pool-and-split" design where

blood from multiple donors is

pooled before being split into

control and experimental

groups.[8]2. Standardize the

pre-processing hold conditions

(e.g., 18-24 hours at room

temperature).3. Use a
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consistent and clearly

documented method for

preparing your packed RBC

units.

Rejuvenation treatment fails to

restore ATP/2,3-DPG levels

adequately.

1. Rejuvenation solution is

expired or improperly

prepared.2. Incubation time or

temperature is incorrect.3. The

stored RBCs are too old or

severely damaged for effective

rejuvenation.[15]

1. Prepare rejuvenation

solution fresh or verify the

quality of commercial

solutions. A typical solution

contains pyruvate, inosine,

phosphate, and adenine.[10]2.

Ensure incubation is

performed at 37°C for 1 hour.

[10]3. Perform rejuvenation on

units stored for shorter

durations to establish a

baseline. The effectiveness of

rejuvenation decreases as

storage time increases.[15]

Observed morphological

changes (e.g., echinocytes,

spherocytes) appear earlier

than expected.

1. ATP depletion, leading to

cytoskeleton disorganization.

[4]2. Oxidative damage to the

cell membrane.[6]3.

Suboptimal composition of

additive solution (e.g., lack of

membrane stabilizers like

mannitol).[7]

1. Implement strategies to

maintain higher ATP levels

(see above).2. Incorporate

antioxidants into the additive

solution or consider hypoxic

storage.[4]3. Use an additive

solution containing mannitol,

such as SAGM or PAGGSM,

which helps reduce osmotic

lysis and may act as an

antioxidant.[7][9]

Data Presentation: Additive Solution Comparison
The choice of additive solution is critical for mitigating storage lesions. Newer generation

solutions are designed to better control pH and support RBC metabolism.

Table 1: Composition of Common Red Blood Cell Additive Solutions
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Component SAGM PAGGSM PAG3M E-Sol 5 AS-7

Sodium

Chloride

(mmol/L)

150 113 - - -

Adenine

(mmol/L)
1.25 1.25 2.5 2.0 2.0

Glucose

(mmol/L)
50.5 111 111 111 55.5

Mannitol

(mmol/L)
29 29 42 - -

Phosphate

(mmol/L)
- 12.5 25 25 12.5

Guanosine

(mmol/L)
- 0.7 0.7 - -

Sodium

Gluconate

(mmol/L)

- - 113 113 87.5

Sodium

Bicarbonate

(mmol/L)

- - - - 12.5

Reference(s) [8] [8] [8] [8] [8][18]

Note: This table summarizes key components; formulations may have minor variations.

Table 2: Impact of Additive Solutions on Key RBC Quality Metrics During Storage
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Parameter SAGM & PAGGSM PAG3M, E-Sol 5, AS-7

Intracellular ATP Levels Gradual decline over storage.

Significantly higher levels

maintained throughout

storage.[8]

2,3-DPG Levels
Rapidly depleted within the

first two weeks of storage.[8]

Depletion is inhibited or

delayed; PAG3M can even

increase levels initially.[8]

Lactate Production Standard rate of production.

Significantly higher lactate

production, indicating more

active glycolysis.[8]

Hemolysis

Comparable to other solutions

until day 35, after which it

increases more significantly.[8]

Lower hemolysis rates,

especially during prolonged

storage beyond 35 days.[8]

Cell Morphology
Progressive degradation of cell

shape.

Better maintenance of normal

morphological properties over

time.[8]

Key Experimental Protocols
Protocol 1: Evaluation of Hemolysis in Stored RBCs

This protocol measures the percentage of free hemoglobin in the supernatant, a key indicator

of RBC damage.

Materials:

Packed Red Blood Cell (pRBC) unit in a storage bag.

1.5 mL microcentrifuge tubes.

Phosphate-buffered saline (PBS).

Spectrophotometer.

Drabkin's reagent (or similar hemoglobin quantification kit).
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Methodology:

Gently mix the pRBC storage bag for 5 minutes to ensure a homogenous sample.[19]

Aseptically remove a 1 mL aliquot of the pRBC suspension.

Transfer the sample to a 1.5 mL microcentrifuge tube.

Centrifuge at 1,500 x g for 10 minutes to pellet the intact red cells.

Carefully collect the supernatant without disturbing the cell pellet. This contains the cell-free

hemoglobin.

To measure total hemoglobin, lyse a separate 20 µL aliquot of the original pRBC suspension

in 980 µL of deionized water.

Measure the hemoglobin concentration in both the supernatant and the total lysate sample

using a spectrophotometer and Drabkin's reagent, following the manufacturer's instructions.

Calculation:

Percent Hemolysis = (Hemoglobin in Supernatant / Total Hemoglobin) x 100

The acceptable upper limit for hemolysis at the end of storage is typically 0.8% in the US and

1% in Europe.[20]

Protocol 2: Post-Storage Rejuvenation of RBCs

This protocol describes the process of metabolically rejuvenating stored erythrocytes to restore

ATP and 2,3-DPG levels.

Materials:

Stored pRBC unit.

Rejuvenation solution (e.g., Rejuvesol™ or a lab-prepared solution containing sodium

pyruvate, inosine, adenine, and sodium phosphate).[10]
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Sterile saline wash solution.

Water bath at 37°C.

Sterile centrifuge tubes.

Refrigerated centrifuge.

Methodology:

Isolate erythrocytes from the stored blood unit by centrifugation and removal of the

supernatant.

Prepare the rejuvenation solution according to the manufacturer's protocol or published

formulations (e.g., 100 mM sodium pyruvate, 99.9 mM inosine, 5 mM adenine, and

phosphate buffers).[10]

Add the rejuvenation solution to the packed red cells at a specified ratio (e.g., 50 mL of

solution per unit of pRBCs).

Incubate the mixture in a sterile container in a 37°C water bath for 1 hour, with gentle

agitation.[10]

After incubation, wash the rejuvenated RBCs to remove the components of the rejuvenation

solution. This is typically done by adding sterile saline, centrifuging the cells, and decanting

the supernatant. Repeat this wash step at least twice.[10]

After the final wash, resuspend the RBCs in an appropriate storage or transfusion solution

(e.g., saline-adenine-glucose).

The rejuvenated cells are now ready for quality assessment (e.g., ATP/2,3-DPG

measurement) or experimental use. Rejuvenation has been shown to restore ATP to near-

normal levels and significantly decrease markers of cell damage like phosphatidylserine (PS)

exposure.[13]

Visualizations: Pathways and Workflows
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Key Pathways in RBC Storage Lesion

Primary Causes Metabolic Impairment Biochemical & Morphological Consequences
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Caption: Key pathways involved in the RBC storage lesion.
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Workflow: Evaluating a Novel Additive Solution

Preparation (Day 0)

Storage & Sampling

Quality Assessment

Conclusion

Pool Whole Blood
(n=5 donors)

Process to pRBCs
(e.g., Buffy Coat Method)
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Resuspend in Additive Solution

Control Group
(e.g., SAGM)

Experimental Group
(Novel AS)

Store at 1-6°C

Aseptic Sampling at
Week 0, 1, 2, 4, 6

Metabolic Analysis
(ATP, 2,3-DPG, Lactate) Hemolysis Assay Morphology Assessment

(Microscopy)
Biomechanical Analysis

(e.g., Deformability)

Compare Results

Determine Efficacy of
Novel Additive Solution
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Caption: Experimental workflow for evaluating a new additive solution.
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Logical Relationships of Mitigation Strategies

Goal:
Minimize Storage Lesion

Proactive Strategy:
Improved Storage

Prevention

Reactive Strategy:
Post-Storage Restoration

Reversal

Optimize Additive Solution Optimize Storage Conditions Metabolic Rejuvenation Washing

Target: Maintain Metabolism
(ATP, 2,3-DPG) Target: Reduce Oxidative Stress Target: Restore Metabolites Target: Remove Byproducts

Click to download full resolution via product page

Caption: Logical relationships between different mitigation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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